Ethyl 3-chloropropane-1-sulfonate
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Overview
Description
Ethyl 3-chloropropane-1-sulfonate is an organic compound with the molecular formula C5H11ClO3S and a molecular weight of 186.66 g/mol . It is characterized by the presence of a sulfonate group attached to a chlorinated propane chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloropropane-1-sulfonate can be synthesized through the reaction of ethyl alcohol with 3-chloropropane-1-sulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in a solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through techniques such as flash chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloropropane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonates.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of sulfonic acids or reduced sulfonates.
Scientific Research Applications
Ethyl 3-chloropropane-1-sulfonate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for studying biological pathways.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-chloropropane-1-sulfonate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorine atom. This allows it to form covalent bonds with various nucleophilic species, facilitating its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloropropane-1-sulfonate
- Propyl 3-chloropropane-1-sulfonate
- Butyl 3-chloropropane-1-sulfonate
Uniqueness
This compound is unique due to its specific chain length and the presence of the ethyl group, which can influence its reactivity and solubility compared to its methyl, propyl, and butyl analogs .
Properties
IUPAC Name |
ethyl 3-chloropropane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-2-9-10(7,8)5-3-4-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXZYSIVMFUDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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